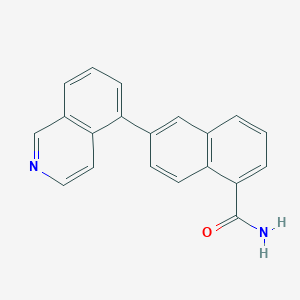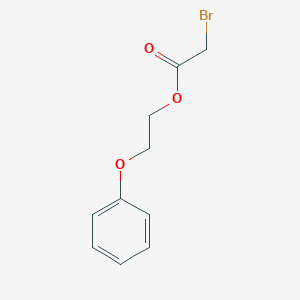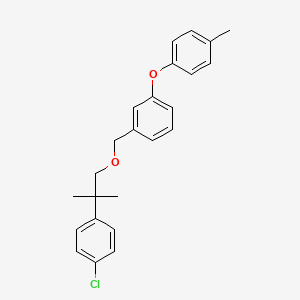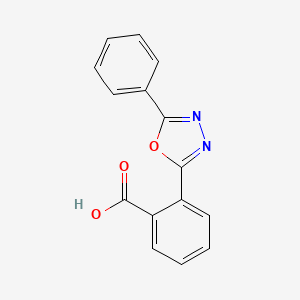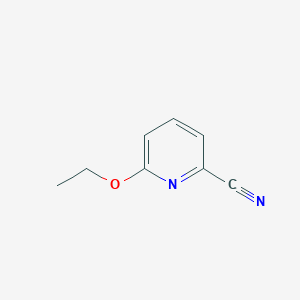
6-Ethoxypicolinonitrile
Übersicht
Beschreibung
6-Ethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to the pyridine ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypicolinonitrile typically involves the reaction of 2-chloro-6-ethoxypyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxypicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Major Products Formed:
Nucleophilic Substitution: Amines, alcohols, thiols.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
6-Ethoxypicolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 6-Ethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The cyano group plays a crucial role in binding to the active site of the target molecule, while the ethoxy group influences the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-6-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyano-4-ethoxypyridine: Similar structure but with the ethoxy group at the 4-position.
2-Cyano-6-ethoxyquinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness: 6-Ethoxypicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both cyano and ethoxy groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
6-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
JOCHXJKHPBHTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=N1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
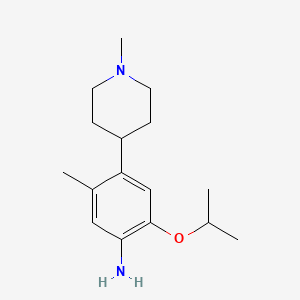
![N-[(4-Formylphenyl)methyl]acetamide](/img/structure/B8688741.png)
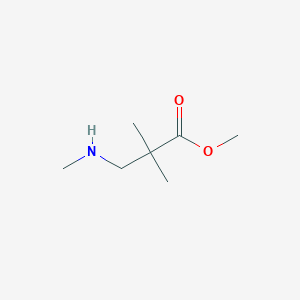
![5-Dimethylamino-benzo[b]thiophene-2-carboxaldehyde](/img/structure/B8688768.png)
![6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8688770.png)
![6-Methoxy-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8688774.png)

